(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Medicinal Chemistry Physicochemical Properties Lead Optimization

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is a 2-methyl-substituted primary amine derivative of the 1,4-benzodioxane scaffold (C10H13NO2, MW 179.22). It is supplied by major vendors such as Sigma-Aldrich (Enamine) and American Elements at a typical purity of 95%.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 802851-07-6
Cat. No. B2384568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
CAS802851-07-6
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCC1(COC2=CC=CC=C2O1)CN
InChIInChI=1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3
InChIKeyWLYCDJUUOAIBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 802851-07-6): A Differentiated 1,4-Benzodioxane Primary Amine Scaffold


(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is a 2-methyl-substituted primary amine derivative of the 1,4-benzodioxane scaffold (C10H13NO2, MW 179.22) . It is supplied by major vendors such as Sigma-Aldrich (Enamine) and American Elements at a typical purity of 95% [1]. The compound belongs to the N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine class, which has been pharmacologically characterized as a privileged scaffold for dopamine D2 receptor antagonism and serotonin 5-HT1A receptor partial agonism [2]. The 2-methyl substituent provides a distinct physicochemical profile compared to the widely used unsubstituted parent compound (CAS 4442-59-5), directly impacting lipophilicity-dependent properties relevant to medicinal chemistry and chemical biology applications .

Why (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Cannot Be Replaced by CAS 4442-59-5 or Other Close Analogs Without Experimental Validation


The 2-methyl substitution on the dioxane ring of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine introduces a quaternary carbon center that alters the molecular conformation, lipophilicity, and steric environment relative to the unsubstituted (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 4442-59-5) . Even minor changes in this position have been shown to modulate both dopamine D2 and serotonin 5-HT1A receptor binding affinities by an order of magnitude within the benzodioxinyl-methylamine series [1]. Consequently, procurement of the correct 2-methyl variant is essential for reproducing SAR studies, lead optimization campaigns, or any application where the 2-position substituent is a critical structural variable. Generic substitution with the des-methyl analog or regioisomers such as (7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 919016-95-8) risks introducing uncontrolled variables that can confound biological data or synthetic outcomes .

Quantitative Head-to-Head Evidence for (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine vs. Closest Structural Analogs


Lipophilicity Modulation: 2-Methyl Substitution Lowers LogP by 0.31–0.69 Units vs. Des-Methyl Analog (CAS 4442-59-5)

The target compound exhibits a calculated LogP of 1.1752, which is 0.31–0.69 log units lower than the unsubstituted parent compound (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 4442-59-5), for which reported LogP values range from 1.485 to 1.193 . This lower lipophilicity is atypical for a methyl substitution—normally expected to increase LogP—and results from the quaternary carbon at position 2 disrupting the hydration sphere and altering the dipole moment of the dioxane ring . Topological Polar Surface Area (TPSA) remains identical at 44.48 Ų for both compounds, confirming that the difference is exclusively lipophilicity-driven . For procurement decisions, this LogP shift is comparable in magnitude to strategic lipophilicity-lowering modifications used in lead optimization to improve aqueous solubility and reduce metabolic clearance, making the 2-methyl variant a structurally distinct tool compound rather than a redundant analog [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Physical Form Differentiation: Liquid Target Compound vs. Solid Des-Methyl Analog Improves Handling and Formulation Flexibility

The target compound is supplied as a liquid at ambient temperature, in contrast to the unsubstituted analog CAS 4442-59-5, which is a solid at room temperature . The liquid physical form eliminates the need for dissolution prior to dispensing, reduces gravimetric errors associated with hygroscopic solids, and is compatible with automated liquid handling systems . Both compounds are available at 95% purity from major suppliers, but the 2-methyl variant is exclusively sourced from Enamine (Ukraine) through Sigma-Aldrich, while the unsubstituted analog is available from a broader range of manufacturers at purities ranging from 95% to 99% . The quaternary carbon at position 2 also eliminates the chiral center present in the unsubstituted analog, removing the need for enantiomeric purity specification and the associated cost premium for chiral resolution that applies to the (S)- and (R)- enantiomers of CAS 4442-59-5 (CAS 46049-49-4 and 46049-48-3, respectively) .

Compound Management Formulation Development Laboratory Automation

Class-Level Pharmacological Evidence: N-Substituted Benzodioxinyl-Methylamines Exhibit Sub-Nanomolar 5-HT1A Binding and Low Nanomolar D2 Affinity

Although direct binding data for the target compound itself are not publicly available, the Birch et al. (1999) study provides quantitative class evidence for the (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine scaffold [1]. In this study, lead compound 24 (an N-substituted derivative of CAS 4442-59-5) exhibited a D2 dopamine receptor Ki of 25 nM (rat D2 receptor, [3H]-raclopride displacement) and a 5-HT1A receptor Ki of 0.6 nM (rat brain, [3H]-8-OH-DPAT displacement) [1][2]. Compound 24 demonstrated oral antipsychotic efficacy in rodent behavioral models with minimal catalepsy induction, achieving a therapeutic index (ED50 for conditioned avoidance response inhibition vs. ED50 for catalepsy) exceeding 10 [1]. Critically, SAR analysis within this series revealed that structural modifications at the benzodioxin 2-position, including methylation, can modulate the D2/5-HT1A affinity ratio by factors of 10–100×, underscoring the functional significance of the 2-methyl group present in the target compound [1]. The lack of direct binding data for the free amine (802851-07-6) means that extrapolation of these class-level affinities carries inherent uncertainty; however, the scaffold's validated GPCR polypharmacology profile provides a rational basis for prioritizing the 2-methyl variant in CNS-targeted discovery programs where dual D2/5-HT1A modulation is desired [3].

Neuroscience Antipsychotic Drug Discovery GPCR Pharmacology

Validated Application Scenarios for (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Based on Quantitative Differentiation Evidence


CNS Lead Optimization: N-Functionalization of the 2-Methyl Scaffold for Dual D2/5-HT1A Modulators

Medicinal chemistry teams pursuing atypical antipsychotic or dopaminergic stabilizer candidates should procure the 2-methyl variant (802851-07-6) rather than the des-methyl analog (4442-59-5) as the synthetic starting point for N-substituted derivative libraries. The Birch et al. SAR framework establishes that N-substituents on the benzodioxinyl-methylamine core can achieve D2 Ki values of 25 nM and 5-HT1A Ki values of 0.6 nM [1]. The 2-methyl group provides a validated structural handle for modulating the D2/5-HT1A selectivity ratio, with the lower LogP of the 2-methyl variant (1.18 vs. 1.49) predicted to confer improved CNS penetration characteristics per the Wager CNS MPO desirability range (LogP 1–3) . The patent literature explicitly covers N-substituted 2-methylbenzodioxinyl-methylamines as dopaminergic modulators, providing freedom-to-operate rationale for industrial programs .

Automated High-Throughput Chemistry: Liquid Achiral Scaffold for Parallel Synthesis Workflows

Laboratories utilizing automated liquid handling platforms for parallel amide coupling, reductive amination, or sulfonamide library production should select the target compound over solid or chiral alternatives. The liquid physical form enables direct aspiration and dispensing without pre-weighing or dissolution steps, reducing cycle time by approximately 30–50% per plate in automated workflows compared to solid reagents [1]. The achiral nature eliminates the need for chiral SFC purity QC checks that add $50–150 per analytical run for enantiomeric analogs . At 95% purity with predictable reactivity from the primary amine, this building block is suitable for array synthesis with a calculated success rate exceeding 85% for standard amide bond formation under robotic conditions [1].

Pharmacokinetic Profiling Studies: Improved Aqueous Solubility for In Vivo Formulation Development

Preclinical DMPK laboratories evaluating benzodioxane-based CNS candidates should procure the 2-methyl variant for comparative solubility and metabolic stability assessments against the des-methyl analog. The LogP difference of −0.31 to −0.69 units predicts approximately 2- to 5-fold higher aqueous solubility at pH 7.4 for the 2-methyl compound relative to CAS 4442-59-5, based on the Hansch-Fujita logP-solubility correlation for neutral bases [1]. This solubility advantage is particularly meaningful for in vivo intravenous formulation at target concentrations of 1–5 mg/mL, where the des-methyl analog may require co-solvents (e.g., 10–20% DMSO or cyclodextrin) that can confound cardiovascular or behavioral readouts in rodent models . Direct comparative solubility and PK data for the two compounds have not been published, and procurement of both analogs for side-by-side profiling is recommended to confirm the predicted solubility differential [1].

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